Navigating Precision: A Technical Guide to the Exact Mass and Molecular Weight of Tyrosol-d4 in Quantitative Analysis
Navigating Precision: A Technical Guide to the Exact Mass and Molecular Weight of Tyrosol-d4 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and metabolomics, the demand for precision and accuracy in quantitative analysis is paramount. The use of stable isotopically labeled internal standards is a cornerstone of robust analytical methodologies, ensuring the integrity of results. This guide provides an in-depth exploration of Tyrosol-d4, a deuterated analog of the naturally occurring antioxidant, tyrosol. We will dissect the critical concepts of exact mass and molecular weight, elucidate the significance of Tyrosol-d4 as an internal standard, and provide a detailed, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Foundation of Measurement: Exact Mass vs. Molecular Weight
In the realm of mass spectrometry, the terms "exact mass" and "molecular weight" are often used, but they represent distinct and crucial concepts. Understanding this difference is fundamental to the correct interpretation of mass spectral data and the development of high-resolution analytical methods.
Molecular weight (also known as average molecular mass) is calculated using the weighted average of the masses of each element's naturally occurring isotopes. For instance, the molecular weight of unlabeled tyrosol (C8H10O2) is approximately 138.16 g/mol , accounting for the natural abundance of isotopes like Carbon-13.
Exact mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. This value is determined by summing the masses of the individual isotopes within the molecule. For mass spectrometry, the monoisotopic mass , which is the exact mass of the molecule with all atoms in their most abundant isotopic form, is of particular importance, especially in high-resolution mass spectrometry.
The use of deuterated standards like Tyrosol-d4 introduces a deliberate shift in mass, allowing for clear differentiation from the endogenous, unlabeled analyte in a sample.
Tyrosol-d4: A Closer Look at its Physicochemical Properties
Tyrosol-d4 is a synthetic, isotopically labeled form of tyrosol where four hydrogen atoms have been replaced by deuterium. This substitution is key to its utility in analytical chemistry.
| Property | Value | Source |
| Chemical Formula | C8H6D4O2 | |
| Molecular Weight | 142.19 g/mol | |
| Monoisotopic Mass | 142.0946 u | |
| CAS Number | 1330260-89-3 |
The deliberate incorporation of four deuterium atoms results in a mass shift of approximately 4 Da compared to the unlabeled tyrosol. This mass difference is easily resolved by modern mass spectrometers, forming the basis of the isotope dilution method.
The Rationale for Deuterated Standards: Ensuring Analytical Integrity
The use of a stable isotope-labeled internal standard, such as Tyrosol-d4, is the gold standard in quantitative mass spectrometry for several critical reasons:
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Correction for Matrix Effects: Biological and complex matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As Tyrosol-d4 is chemically identical to tyrosol, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively normalized.
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Compensation for Sample Loss: Throughout the sample preparation workflow, from extraction to purification, some degree of analyte loss is inevitable. The isotopically labeled standard is lost at the same rate as the unlabeled analyte, ensuring that the ratio between them remains constant and the final calculated concentration is accurate.
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Improved Precision and Accuracy: By accounting for variations in instrument response and sample handling, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.
Experimental Protocol: Quantitative Analysis of Tyrosol in Olive Oil using Tyrosol-d4 and LC-MS/MS
This protocol details a validated method for the quantification of tyrosol in extra virgin olive oil, a common application for this analysis. The principles can be adapted for other matrices such as plasma or tissue homogenates.
Materials and Reagents
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Tyrosol (analytical standard)
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Tyrosol-d4 (internal standard)
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Methanol (LC-MS grade)
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Water (LC-MS grade)
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Formic acid (LC-MS grade)
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Extra Virgin Olive Oil samples
Preparation of Standard Solutions
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tyrosol and Tyrosol-d4 in methanol to prepare individual primary stock solutions.
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Working Standard Solutions: Prepare a series of working standard solutions of tyrosol by serial dilution of the primary stock solution with methanol:water (50:50, v/v).
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Internal Standard Working Solution (1 µg/mL): Dilute the Tyrosol-d4 primary stock solution with methanol:water (50:50, v/v) to achieve a final concentration of 1 µg/mL.
Sample Preparation
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Accurately weigh 100 mg of the olive oil sample into a microcentrifuge tube.
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Add 10 µL of the 1 µg/mL Tyrosol-d4 internal standard working solution.
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Add 900 µL of methanol.
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Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
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Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
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Carefully transfer the supernatant to a new tube.
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Dilute the supernatant 1:10 with water containing 0.1% formic acid.
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Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
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Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A suitable gradient to separate tyrosol from other matrix components.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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Multiple Reaction Monitoring (MRM) Transitions:
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Tyrosol: Precursor ion (m/z) 137.1 -> Product ion (m/z) 107.1
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Tyrosol-d4: Precursor ion (m/z) 141.1 -> Product ion (m/z) 111.1
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Optimize collision energy and other source parameters for maximum signal intensity.
Data Analysis and Quantification
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Integrate the peak areas for the MRM transitions of tyrosol and Tyrosol-d4.
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Calculate the peak area ratio (Tyrosol / Tyrosol-d4).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the tyrosol working standards.
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Determine the concentration of tyrosol in the olive oil samples by interpolating their peak area ratios from the calibration curve.
Workflow Visualization
